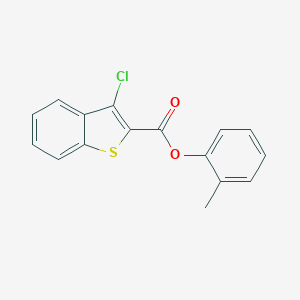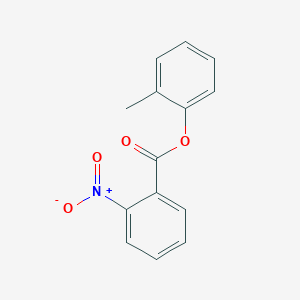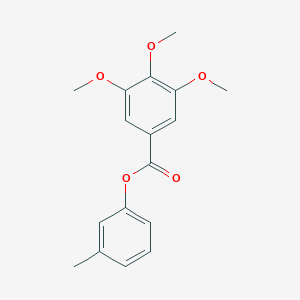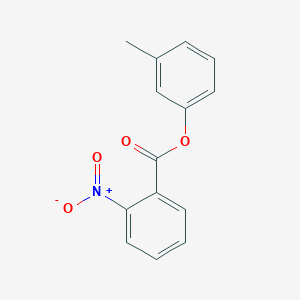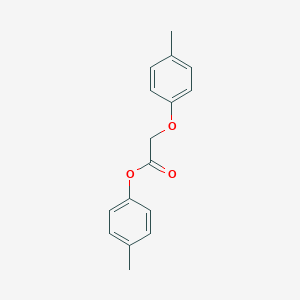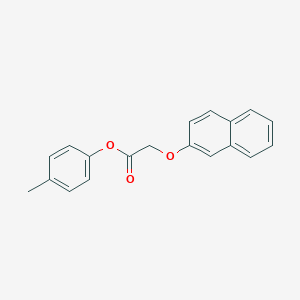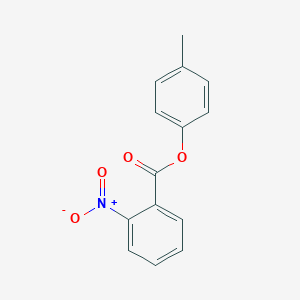![molecular formula C43H34Cl2N2O4 B322500 2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322500.png)
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling with fluorenylamine: The phenoxyacetyl intermediate is then reacted with 9H-fluoren-9-amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final coupling step: The resulting intermediate is further reacted with 4-aminophenylacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
科学的研究の応用
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler compound with similar phenoxy and chloro substituents.
2-(4-chloro-2-methylphenoxy)butanoic acid: Another related compound with a butanoic acid group instead of the acetamide group.
4-chloro-2-methylphenoxy)propanoic acid: Similar structure but with a propanoic acid group.
Uniqueness
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
特性
分子式 |
C43H34Cl2N2O4 |
|---|---|
分子量 |
713.6 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[4-[9-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H34Cl2N2O4/c1-27-23-31(44)15-21-39(27)50-25-41(48)46-33-17-11-29(12-18-33)43(37-9-5-3-7-35(37)36-8-4-6-10-38(36)43)30-13-19-34(20-14-30)47-42(49)26-51-40-22-16-32(45)24-28(40)2/h3-24H,25-26H2,1-2H3,(H,46,48)(H,47,49) |
InChIキー |
WSFQLJOVRHABDJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=C(C=C(C=C7)Cl)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=C(C=C(C=C7)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


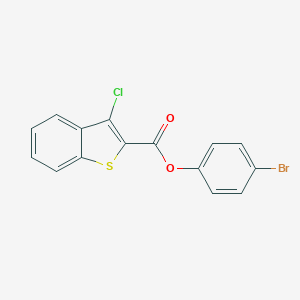

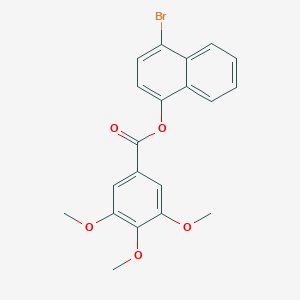


![2-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322431.png)
